

# FTI-276 IC50 for farnesyltransferase vs geranylgeranyltransferase

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## Compound Focus: Fti 276

CAS No.: 170006-72-1

Cat. No.: S548235

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## Quantitative Inhibitory Profile

The following table summarizes the core inhibitory data for FTI-276 from multiple sources:

Target Enzyme	IC <sub>50</sub> (in vitro)	Selectivity Ratio (vs. FTase)	Source / Reference
Farnesyltransferase (FTase)	0.5 nM [1] [2]	—	
Geranylgeranyltransferase I (GGTase I)	50 nM [1] [2]	>100-fold selective [2]	
Human FTase	0.5 nM [3]	—	InvivoChem
<i>Plasmodium falciparum</i> FTase	0.9 nM [3]	—	InvivoChem

This significant selectivity makes FTI-276 a valuable tool for discerning the biological roles of farnesylation versus geranylgeranylation.

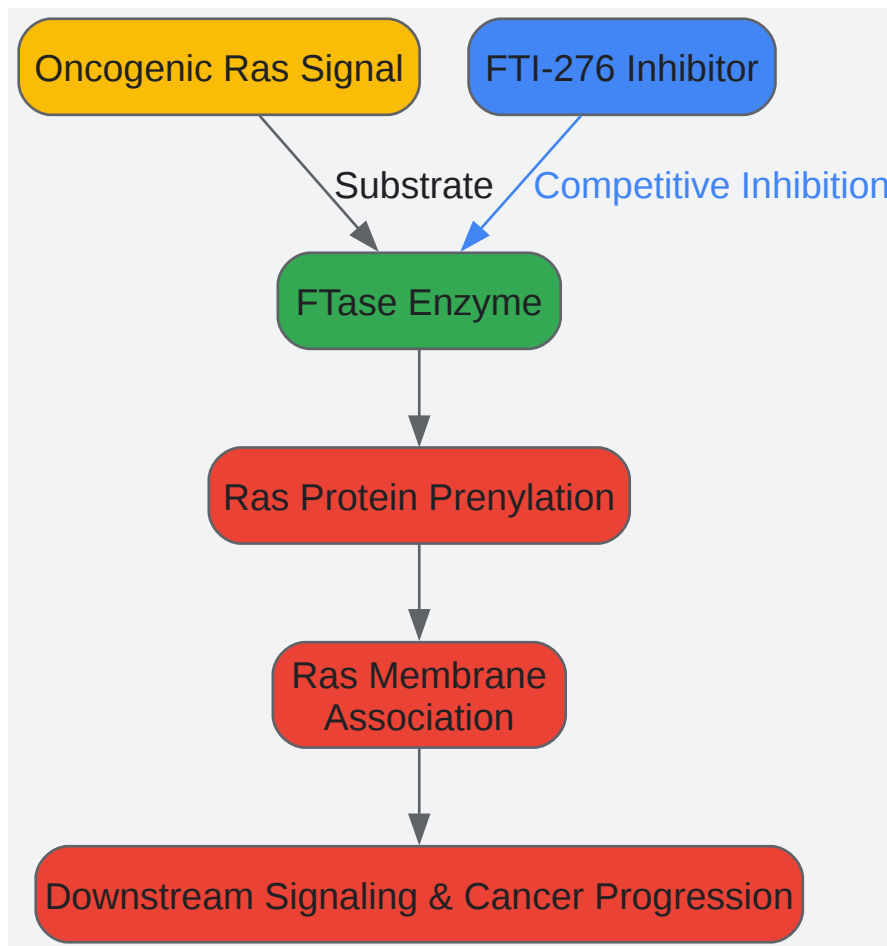
## Biological Mechanism & Experimental Evidence

FTI-276 is designed as a **CAAX peptidomimetic**, mimicking the C-terminal sequence of Ras proteins, which is the natural substrate for FTase [2]. By competitively inhibiting FTase, it disrupts the post-translational modification and membrane association of Ras proteins, which is critical for the function of oncogenic Ras.

Key experimental findings that validate its activity include:

- **In Cellulo Efficacy:** FTI-276 effectively blocks the processing of oncogenic H-Ras in cells but requires much higher concentrations to inhibit the processing of the geranylgeranylated protein Rap1A [4].
- **Antitumor Activity:** The inhibitor **selectively blocked the growth** of a human lung carcinoma expressing oncogenic K-Ras in nude mice, while it did not inhibit tumor growth of a human lung carcinoma without Ras mutations [1] [2]. It also inhibited oncogenic signaling and tumor growth in NIH 3T3 cells transformed with the *ras* oncogene [1].

The diagram below illustrates the core signaling pathway targeted by FTI-276 and the logical flow of its inhibitory action.



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*FTI-276 inhibits Ras signaling by targeting FTase.*

## Key Experimental Protocols

The experimental data for FTI-276 were primarily generated through established biochemical and cellular assays.

- **In Vitro FTase/GGTase I Inhibition Assay** [1] [2] [4]
  - **Purpose:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of FTI-276 against purified FTase and GGTase I.
  - **Methodology:** Enzymatic activity is typically measured in a radiometric assay where the transfer of a tritiated ( $[^3H]$ ) farnesyl or geranylgeranyl group from the corresponding isoprenyl pyrophosphate (FPP or GGPP) to a recombinant Ras or Rap1A protein substrate is quantified. FTI-276 is pre-incubated with the enzyme, and the reaction is initiated by adding the substrate and cofactor. The incorporation of the radioactive isoprenyl lipid into the protein is measured after separation, often by vacuum filtration and scintillation counting.  $IC_{50}$  values are calculated by plotting inhibitor concentration against the percentage of enzymatic activity remaining.
- **Whole-Cell Prenylation Inhibition Assay** [4]
  - **Purpose:** To assess the ability of FTI-276 to inhibit protein prenylation in a cellular context.
  - **Methodology:** Cultured cells (e.g., NIH 3T3) are treated with FTI-276 or its cell-permeable ester prodrug (FTI-277). After treatment, cellular proteins are extracted and separated by SDS-PAGE. The processing of specific farnesylated (e.g., H-Ras) or geranylgeranylated (e.g., Rap1A) proteins is analyzed by Western blotting. Unprocessed proteins exhibit a slight decrease in electrophoretic mobility compared to processed ones, allowing for quantification of inhibition efficacy ( $IC_{50}$ ) in cells.

## Important Technical Notes

- **Solubility and Storage:** FTI-276 is supplied as a white solid, soluble in DMSO (25 mg/mL) [1]. It is hygroscopic and should be stored desiccated at  $-20^{\circ}C$  [1]. Following reconstitution, aliquot and freeze stock solutions at  $-70^{\circ}C$ , where they are stable for up to one week [1].
- **Related Inhibitors:** Researchers have developed successors to FTI-276, such as **FTI-2148**, a non-thiol-containing peptidomimetic that offers improved potency and selectivity [5]. This demonstrates the

ongoing evolution of this inhibitor class.

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## References

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3. - FTI | inhibitor/agonist | CAS 170006-72-1 | Buy 276 - FTI from... 276 [invivochem.com]
4. Disruption of oncogenic K-Ras4B processing and signaling by ... [pubmed.ncbi.nlm.nih.gov]
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